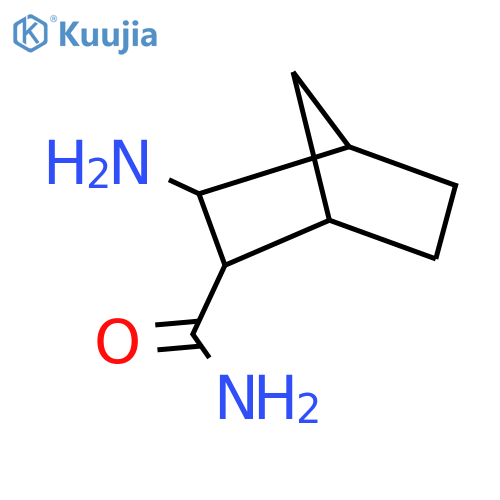

Cas no 1260670-34-5 (3-aminobicyclo2.2.1heptane-2-carboxamide)

1260670-34-5 structure

商品名:3-aminobicyclo2.2.1heptane-2-carboxamide

CAS番号:1260670-34-5

MF:C8H14N2O

メガワット:154.209561824799

MDL:MFCD20301518

CID:5177886

PubChem ID:13724494

3-aminobicyclo2.2.1heptane-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-aminonorbornane-2-carboxamide

- 3-aminobicyclo[2.2.1]heptane-2-carboxamide

- AB42806

- SB74309

- 3-aminobicyclo2.2.1heptane-2-carboxamide

-

- MDL: MFCD20301518

- インチ: 1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)

- InChIKey: VDCVNVOMIJJJJO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(C2CCC1C2)N)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 193

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 69.1

3-aminobicyclo2.2.1heptane-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81871-5g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 5g |

$2485.0 | 2023-09-02 | ||

| Enamine | EN300-81871-0.05g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 95.0% | 0.05g |

$197.0 | 2025-02-21 | |

| Enamine | EN300-81871-0.1g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 95.0% | 0.1g |

$293.0 | 2025-02-21 | |

| Enamine | EN300-81871-0.25g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 95.0% | 0.25g |

$418.0 | 2025-02-21 | |

| Enamine | EN300-81871-10.0g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 95.0% | 10.0g |

$3622.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1556923-1g |

3-Aminobicyclo[2.2.1]Heptane-2-carboxamide |

1260670-34-5 | 98% | 1g |

¥11232.00 | 2024-08-09 | |

| Enamine | EN300-81871-2.5g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 95.0% | 2.5g |

$1650.0 | 2025-02-21 | |

| Enamine | EN300-81871-0.5g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 95.0% | 0.5g |

$656.0 | 2025-02-21 | |

| Enamine | EN300-81871-5.0g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 95.0% | 5.0g |

$2443.0 | 2025-02-21 | |

| Enamine | EN300-81871-1.0g |

3-aminobicyclo[2.2.1]heptane-2-carboxamide |

1260670-34-5 | 95.0% | 1.0g |

$842.0 | 2025-02-21 |

3-aminobicyclo2.2.1heptane-2-carboxamide 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

1260670-34-5 (3-aminobicyclo2.2.1heptane-2-carboxamide) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量